molecular formula C7H4ClNO3 B1357113 3-Chloro-2-nitrobenzaldehyde CAS No. 22233-52-9

3-Chloro-2-nitrobenzaldehyde

Cat. No.: B1357113
CAS No.: 22233-52-9
M. Wt: 185.56 g/mol
InChI Key: WKHILFGJMAXBNZ-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzaldehyde is an organic compound with the chemical formula C7H4ClNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is a pale yellow crystalline solid and is used in various chemical synthesis processes due to its reactive aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 3-chlorobenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 3-chloro-2-nitrobenzyl alcohol. This oxidation can be achieved using pyridinium chlorochromate in dichloromethane, with molecular sieves to remove water formed during the reaction . The reaction is typically carried out at room temperature and the product is purified through silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

    Oxidation: 3-Chloro-2-nitrobenzoic acid.

    Reduction: 3-Chloro-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-nitrobenzaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Comparison with Similar Compounds

    3-Chloro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Chloro-5-nitrobenzaldehyde: Similar structure but with the chlorine and nitro groups at different positions.

    4-Chloro-2-nitrobenzaldehyde: Similar structure but with the chlorine atom at the fourth position.

Uniqueness: 3-Chloro-2-nitrobenzaldehyde is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in the synthesis of various organic compounds.

Biological Activity

3-Chloro-2-nitrobenzaldehyde (CAS No. 22233-52-9) is an aromatic aldehyde that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both a chloro and a nitro group on the benzaldehyde ring, exhibits diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

This compound has the molecular formula C7_7H4_4ClN\O3_3 and a molecular weight of 189.56 g/mol. It is known to be a permeant through biological membranes and acts as a substrate for P-glycoprotein (P-gp), although it does not inhibit several cytochrome P450 enzymes, including CYP2C19 and CYP3A4 . Its log P values indicate moderate lipophilicity, suggesting potential for bioactivity in vivo.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, Schiff base ligands derived from this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular, some derivatives showed significant antiproliferative activity in prostate cancer cells (PC-3 and LNCaP), with IC50_{50} values as low as 3.2 µM .

Enzyme Inhibition

The compound has also demonstrated inhibitory effects on certain enzymes. It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies indicate that its derivatives possess significant antibacterial properties, making them candidates for developing new antimicrobial agents .

Case Studies and Research Findings

  • Antiproliferative Effects : A study involving several derivatives of this compound demonstrated their ability to induce apoptosis in cancer cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .
  • Microwave-Assisted Synthesis : Research has indicated that microwave-assisted synthesis methods can enhance the yield and purity of biologically active compounds derived from this compound. This approach not only reduces reaction times but also minimizes environmental impact .
  • Enzyme Kinetics : Detailed kinetic studies have shown that certain derivatives exhibit competitive inhibition against AChE, with Ki values indicating strong binding affinity compared to standard inhibitors .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerIC50_{50} values as low as 3.2 µM in prostate cancer cells
Enzyme InhibitionPotential AChE inhibitor with significant binding affinity
AntimicrobialEffective against various bacterial strains

Properties

IUPAC Name

3-chloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHILFGJMAXBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482320
Record name 3-CHLORO-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22233-52-9
Record name 3-CHLORO-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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